4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide
Description
4-(4-Fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide is a complex organic compound. Its intricate structure places it in the category of synthetic molecules developed for specific biological applications, often within medicinal chemistry research. Its architecture suggests it could have diverse roles, potentially spanning from drug development to advanced materials science.
Properties
IUPAC Name |
4-(4-fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-15-4-6-16(7-5-15)23-17-8-10-25(11-9-17)20(27)24-18-2-1-3-19(14-18)26-12-13-29-21(26)28/h1-7,14,17,23H,8-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNXSFIIUAFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)N4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
The industrial synthesis mirrors the lab-scale process but on a larger scale using continuous flow techniques. This involves reactors designed to handle large volumes, high temperatures, and pressures to ensure consistent yield and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the anilino group.
Reagents: Hydrogen peroxide, sodium hypochlorite
Products: Quinone derivatives
Reduction: : Reduction reactions primarily target the oxazolidinone ring.
Reagents: Lithium aluminum hydride
Products: Reduced piperidine derivatives
Substitution: : The fluoro group can be substituted.
Reagents: Sodium amide, other nucleophiles
Products: Amino, alkyl, or aryl derivatives
Scientific Research Applications
In Chemistry
This compound serves as a building block for more complex molecules, crucial in organic synthesis protocols.
In Biology
Investigated for its interaction with various enzymes and proteins, potentially as a pharmaceutical lead compound.
In Medicine
Its primary allure lies in its potential therapeutic applications, especially for targeting neurological or oncological pathways.
In Industry
Explored for use in the synthesis of specialized polymers and advanced materials due to its robust and stable structure.
Mechanism of Action
The effects of 4-(4-Fluoroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide often hinge on its ability to inhibit specific enzymes by binding to their active sites. The piperidine and oxazolidinone moieties interact synergistically to modulate biological pathways.
Comparison with Similar Compounds
Similar compounds include:
4-Anilino-N-phenylpiperidine-1-carboxamide
N-Phenyl-4-piperidone
4-(4-Chloroanilino)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]piperidine-1-carboxamide
These compounds share core structures but differ in functional groups, impacting their biological activities and industrial applications. The presence of a fluoro group in our compound uniquely affects its electronic properties and reactivity, distinguishing it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
